molecular formula C13H18O2 B13192192 1-(3-Methoxyphenyl)-2-methylcyclopentan-1-ol

1-(3-Methoxyphenyl)-2-methylcyclopentan-1-ol

Cat. No.: B13192192
M. Wt: 206.28 g/mol
InChI Key: DSGLQIRDBJXFIG-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-2-methylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a methoxyphenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-2-methylcyclopentan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent, such as methylmagnesium bromide, reacts with a suitable precursor like 3-methoxybenzaldehyde. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-2-methylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of 1-(3-Methoxyphenyl)-2-methylcyclopentanone.

    Reduction: Formation of 1-(3-Methoxyphenyl)-2-methylcyclopentanol.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

1-(3-Methoxyphenyl)-2-methylcyclopentan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-2-methylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-2-methylcyclopentan-1-ol: Similar structure with a methoxy group at the para position.

    1-(3-Hydroxyphenyl)-2-methylcyclopentan-1-ol: Similar structure with a hydroxyl group instead of a methoxy group.

    1-(3-Methoxyphenyl)-2-ethylcyclopentan-1-ol: Similar structure with an ethyl group instead of a methyl group.

Uniqueness: 1-(3-Methoxyphenyl)-2-methylcyclopentan-1-ol is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of the methoxy group at the meta position and the methyl group on the cyclopentane ring contribute to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-(3-methoxyphenyl)-2-methylcyclopentan-1-ol

InChI

InChI=1S/C13H18O2/c1-10-5-4-8-13(10,14)11-6-3-7-12(9-11)15-2/h3,6-7,9-10,14H,4-5,8H2,1-2H3

InChI Key

DSGLQIRDBJXFIG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(C2=CC(=CC=C2)OC)O

Origin of Product

United States

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